1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine

metabolic stability intrinsic clearance fluorinated heterocycles

1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine (CAS 1851183-08-8) is a synthetic research chemical comprising a cyclopropanamine core linked via a carbonyl bridge to a 3,3-difluoropyrrolidine ring. Its molecular formula is C₈H₁₂F₂N₂O and molecular weight 190.19 g/mol.

Molecular Formula C8H12F2N2O
Molecular Weight 190.19 g/mol
Cat. No. B12076154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine
Molecular FormulaC8H12F2N2O
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)N2CCC(C2)(F)F)N
InChIInChI=1S/C8H12F2N2O/c9-8(10)3-4-12(5-8)6(13)7(11)1-2-7/h1-5,11H2
InChIKeyXJJBJHHAIPPUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine: Physicochemical Identity and Procurement-Relevant Characteristics


1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine (CAS 1851183-08-8) is a synthetic research chemical comprising a cyclopropanamine core linked via a carbonyl bridge to a 3,3-difluoropyrrolidine ring . Its molecular formula is C₈H₁₂F₂N₂O and molecular weight 190.19 g/mol . This compound belongs to the class of fluorinated saturated heterocyclic amines that serve as versatile building blocks in medicinal chemistry, where the gem‑difluorinated pyrrolidine motif is employed to modulate basicity, lipophilicity, and metabolic stability [1].

Why Non‑Fluorinated or Differently Fluorinated Pyrrolidine Analogs Cannot Replace 1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine


Replacing the 3,3‑difluoropyrrolidine moiety with non‑fluorinated pyrrolidine, 3‑monofluoro‑, or 4,4‑difluoro analogs is not a neutral substitution. Systematic measurements demonstrate that gem‑difluorination at the 3‑position of saturated heterocyclic amines shifts basicity by ΔpKₐ ≈ 2–3 log units and alters lipophilicity (ΔLogD ≈ 0.5–1.0) relative to the parent heterocycle [1]. These changes directly affect protonation state at physiological pH, passive membrane permeability, and susceptibility to oxidative metabolism. Therefore, procurement of the exact 3,3‑difluoropyrrolidine‑containing structure is essential to maintain SAR reproducibility and avoid misleading structure–activity conclusions.

Quantitative Differentiation Evidence for 1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine vs. Closest Analogs


Metabolic Stability: 3,3‑Difluoropyrrolidine Scaffold Retains High Microsomal Stability While the 3,3‑Difluoroazetidine Analog Is Labile

In a comprehensive study of mono‑ and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance measurements in human liver microsomes showed high metabolic stability for all pyrrolidine and piperidine derivatives, with the sole exception being the 3,3‑difluoroazetidine derivative, which exhibited poor stability [1]. This indicates that the 3,3‑difluoropyrrolidine scaffold is significantly more resistant to oxidative metabolism than the structurally analogous 4‑membered 3,3‑difluoroazetidine scaffold.

metabolic stability intrinsic clearance fluorinated heterocycles

Basicity Modulation: 3,3‑Difluoropyrrolidine Lowers pKₐ by ~2.4–3.0 Units Compared to Non‑Fluorinated Pyrrolidine

The systematic physiochemical study demonstrated that gem‑difluorination at the 3‑position of saturated heterocyclic amines reduces the conjugate acid pKₐ by approximately 2.4–3.0 log units relative to the non‑fluorinated parent [1]. For the well‑characterized pyrrolidine scaffold, the pKₐ of the parent heterocycle is 11.31 [2]; introduction of 3,3‑difluorination therefore shifts the pKₐ into the range of ~8.0–8.5. This reduction dramatically alters the protonation fraction at physiological pH (7.4), impacting target engagement, membrane permeability, and solubility.

basicity pKa gem‑difluorination pyrrolidine

Lipophilicity Tuning: 3,3‑Difluoropyrrolidine Increases LogD Compared to Non‑Fluorinated Pyrrolidine

The same systematic study reported that gem‑difluorination of saturated azetidine, pyrrolidine, and piperidine derivatives raised the distribution coefficient LogD by approximately 0.5–1.0 log unit compared to the non‑fluorinated parent heterocycle [1]. This increase reflects the added hydrophobic surface and reduced H‑bond basicity contributed by the gem‑difluoro substitution, which can enhance passive membrane permeability without excessively elevating LogD beyond drug‑like ranges.

lipophilicity LogD fluorine medicinal chemistry

Commercial Purity: ≥95% Guarantee Enables Reproducible Synthetic and Biological Studies

Commercial availability of 1‑(3,3‑difluoropyrrolidine‑1‑carbonyl)cyclopropan‑1‑amine is documented with a stated purity of ≥95% (0.95) as supplied by Matrix Scientific through Labscoop . This level exceeds the typical minimum purity threshold of 90–95% expected for early‑stage research compounds and aligns with the requirements for reproducible quantitative SAR studies and scale‑up campaigns.

purity quality control building block CRO

Optimal Application Scenarios for 1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine Based on Differentiation Evidence


Lead Optimization Programs Requiring Fine‑Tuning of Basicity and Permeability

When a lead series contains a pyrrolidine‑based motif and SAR indicates that excessive basicity (pKₐ > 10) limits oral bioavailability or CNS penetration, incorporation of the 3,3‑difluoropyrrolidine‑carbonyl‑cyclopropanamine scaffold reduces pKₐ by ~2.4–3.0 log units while modestly increasing LogD, as established by systematic physiochemical profiling [1]. This enables rational pKₐ tuning without resorting to entirely different heterocyclic systems.

Metabolic Stability Screening Cascades for Fluorinated Building Block Selection

In discovery programs where metabolic clearance is a primary liability, the 3,3‑difluoropyrrolidine scaffold offers documented high microsomal stability [1], making it a superior choice over 3,3‑difluoroazetidine‑based analogs that suffer from rapid oxidative degradation. This stability advantage is particularly relevant for compounds intended for oral administration.

Structure–Activity Relationship (SAR) Studies on Pyrrolidine Fluorination Patterns

When distinguishing the contribution of 3,3‑ vs 4,4‑difluorination is critical to SAR interpretation, the availability of the 3,3‑difluoropyrrolidine‑carbonyl‑cyclopropanamine derivative in ≥95% purity [1] allows clean head‑to‑head comparison with the 4,4‑difluoro analog, permitting unambiguous assignment of biological effects to specific fluorination geometry.

Procurement for Parallel Library Synthesis and Fragment‑Based Drug Discovery

The combination of assured purity (≥95%) and the well‑characterized effects of the 3,3‑difluoropyrrolidine fragment on basicity and lipophilicity [1] makes this scaffold a reliable reagent for parallel amide coupling libraries and fragment‑merging strategies, where predictable physicochemical property trajectories are essential for hit‑to‑lead progression.

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